molecular formula C7H14ClNO B1470559 N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride CAS No. 1537605-37-0

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride

Cat. No.: B1470559
CAS No.: 1537605-37-0
M. Wt: 163.64 g/mol
InChI Key: RRHXZOSIFBDJJD-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(2-methylbutan-2-yl)amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:

N-methyl-N-(2-methylbutan-2-yl)amine+COCl2N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride+HCl\text{N-methyl-N-(2-methylbutan-2-yl)amine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-methyl-N-(2-methylbutan-2-yl)amine+COCl2​→N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutan-2-yl)amine and carbon dioxide.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form carbamates.

    Alcohols: Requires the presence of a base to form esters.

    Thiols: Forms thioesters in the presence of a base.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methylcarbamoyl chloride
  • N-(2-methylbutan-2-yl)carbamoyl chloride
  • N-ethyl-N-(2-methylbutan-2-yl)carbamoyl chloride

Uniqueness

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its branched alkyl group (2-methylbutan-2-yl) provides steric hindrance, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5-7(2,3)9(4)6(8)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXZOSIFBDJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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